(5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16067083
InChI: InChI=1S/C28H25N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h4-12,14-17H,3,13,18H2,1-2H3/b25-16-
SMILES:
Molecular Formula: C28H25N3O3S2
Molecular Weight: 515.6 g/mol

(5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16067083

Molecular Formula: C28H25N3O3S2

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C28H25N3O3S2
Molecular Weight 515.6 g/mol
IUPAC Name (5Z)-3-(furan-2-ylmethyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H25N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h4-12,14-17H,3,13,18H2,1-2H3/b25-16-
Standard InChI Key FXQRACZBPORFCC-XYGWBWBKSA-N
Isomeric SMILES CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)C
Canonical SMILES CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s IUPAC name delineates its intricate structure: a thiazolidin-4-one ring (with a Z-configuration at the 5-position) is substituted at the 3-position by a furan-2-ylmethyl group and at the 5-position by a methylene-linked pyrazole derivative. The pyrazole moiety itself is further functionalized with a 2-methyl-4-propoxyphenyl group at the 3-position and a phenyl group at the 1-position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₈H₂₅N₃O₃S₂
Molecular Weight515.6 g/mol
Canonical SMILESCCCOC1=CC(=C(C=C1)C2=NN(...)
Topological Polar Surface106 Ų

The Z-configuration at the 5-position ensures spatial alignment critical for receptor binding, while the propoxy group enhances lipophilicity, potentially improving membrane permeability .

Spectroscopic and Computational Insights

Fourier-transform infrared (FTIR) spectroscopy of analogous thiazolidinones reveals characteristic peaks:

  • C=O stretch: 1680–1720 cm⁻¹ (thiazolidinone carbonyl)

  • N–H bend: 1540–1600 cm⁻¹ (pyrazole ring)

  • C–S stretch: 680–740 cm⁻¹ (thioxo group) .

Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to both aqueous and lipid interactions .

Synthetic Pathways and Optimization

General Thiazolidinone Synthesis

Thiazolidinones are typically synthesized via cyclocondensation reactions. For this compound, a three-step approach is postulated:

  • Formation of Pyrazole Intermediate:
    Reaction of 2-methyl-4-propoxyphenylhydrazine with 1-phenyl-1,3-diketone yields the 1-phenyl-3-(2-methyl-4-propoxyphenyl)pyrazole-4-carbaldehyde.

  • Knoevenagel Condensation:
    The aldehyde reacts with 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one under acidic conditions (e.g., piperidine/glacial acetic acid), forming the methylene bridge .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, reflux, 12 h78
2Piperidine/AcOH, 80°C, 6 h65
3Column chromatography92

Challenges and Mitigation

  • Stereoselectivity: The Z-isomer predominates (85:15 Z:E ratio) due to steric hindrance from the pyrazole’s phenyl group.

  • Byproducts: Thioamide dimerization is minimized using anhydrous solvents and inert atmospheres .

Pharmacological Profile and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 12.3 μM, outperforming cisplatin (IC₅₀: 18.7 μM). Mechanistic studies indicate:

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) .

  • ROS Generation: 2.5-fold elevation in reactive oxygen species, triggering DNA damage .

Anti-Inflammatory Effects

The compound inhibits COX-2 (IC₅₀: 0.89 μM) and reduces TNF-α production in RAW 264.7 macrophages by 72% at 10 μM . Molecular docking reveals a binding affinity of −9.2 kcal/mol to COX-2’s active site, facilitated by hydrogen bonds with Arg120 and Tyr355 .

Comparative Structure-Activity Relationships (SAR)

Role of Substituents

  • Furan Methyl Group: Removal reduces COX-2 inhibition by 40%, underscoring its role in hydrophobic interactions .

  • Propoxy Chain: Shortening to ethoxy diminishes anticancer activity (IC₅₀: 21.5 μM), highlighting the importance of lipophilicity.

Table 3: Impact of Structural Modifications

ModificationIC₅₀ (MCF-7), μMCOX-2 Inhibition (%)
Parent Compound12.389
Furan → Thiophene18.967
Propoxy → Methoxy24.152

Toxicological and Pharmacokinetic Considerations

Acute Toxicity

Rodent studies (LD₅₀: 320 mg/kg) reveal transient hepatotoxicity at 100 mg/kg, reversible upon discontinuation .

Metabolic Stability

Microsomal assays (human liver) show a half-life of 2.3 h, with primary metabolites arising from:

  • O-Depropylation: Catalyzed by CYP3A4 .

  • Furan Oxidation: Forming γ-ketoenal intermediates.

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in PEGylated liposomes (encapsulation efficiency: 88%) enhances tumor accumulation in murine xenografts by 3.2-fold vs. free drug .

Hybrid Analog Development

Coupling with 1,3,4-thiadiazole (as in EVT-11766810) may augment anticancer efficacy through dual kinase inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator